N-Phenylprotoporphyrin IX
Description
Properties
CAS No. |
80367-89-1 |
|---|---|
Molecular Formula |
C40H38N4O4 |
Molecular Weight |
638.8 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-21-phenyl-23H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H38N4O4/c1-7-27-22(3)31-18-32-24(5)29(14-16-39(45)46)36(43-32)21-38-30(15-17-40(47)48)25(6)37(44(38)26-12-10-9-11-13-26)20-35-28(8-2)23(4)33(42-35)19-34(27)41-31/h7-13,18-21,41H,1-2,14-17H2,3-6H3,(H,45,46)(H,47,48) |
InChI Key |
DBKSOCPRBDIFRO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C5=CC=CC=C5)C=C6C(=C(C(=N6)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)C=C)C=C |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C5=CC=CC=C5)C=C6C(=C(C(=N6)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)C=C)C=C |
Synonyms |
N-phenylprotoporphyrin IX |
Origin of Product |
United States |
Formation Pathways and Chemical Synthesis of N Phenylprotoporphyrin Ix
Enzymatic Formation of N-Phenylprotoporphyrin IX from Heme and Arylhydrazines
The enzymatic generation of this compound is a consequence of the interaction between arylhydrazines, such as phenylhydrazine (B124118), and the heme prosthetic group within various proteins. This process leads to the covalent modification of the protoporphyrin IX ring system.
Heme-containing proteins, particularly hemoglobin and cytochrome P450 enzymes, are central to the formation of this compound. okayama-u.ac.jpnih.gov The reaction between phenylhydrazine and hemoglobin serves as a model for Heinz-body hemolytic anemias, where the catalytic activity of the heme group leads to its own inactivation and modification. okayama-u.ac.jp During the hemoglobin-catalyzed oxidation of phenylhydrazine, the prosthetic heme group is converted into this compound. okayama-u.ac.jpnih.gov
Cytochrome P450 (P450) isozymes are also key catalysts in this transformation. nih.govfrontierspecialtychemicals.com These enzymes, which are involved in the metabolism of a wide range of xenobiotics, can be inactivated by certain substrates through a mechanism-based process. frontierspecialtychemicals.com In the case of arylhydrazines, this inactivation involves the modification of the P450 heme cofactor to form N-phenylated porphyrins. nih.gov For instance, cytochrome P450 2B6 has been shown to produce this compound isomers upon incubation with a phenylhydrazine-derived phenyldiazene (B1210812). nih.gov The specific P450 isozyme involved can influence the reaction, as different enzymes possess active sites with unique steric and electronic environments. frontierspecialtychemicals.compnas.org
Table 1: Key Heme-Containing Proteins in this compound Formation
| Protein | Role in Formation | Source |
| Hemoglobin | Catalyzes the oxidation of phenylhydrazine, leading to the inactivation of its own heme prosthetic group and formation of this compound. | okayama-u.ac.jp |
| Cytochrome P450 | Mediates the metabolism of arylhydrazines, resulting in mechanism-based inactivation and covalent modification of the heme cofactor to this compound. | nih.govfrontierspecialtychemicals.com |
The formation of this compound does not occur through a direct attack on the porphyrin nitrogen. Instead, the mechanism proceeds via a critical intermediate involving the heme iron. okayama-u.ac.jp Research provides direct evidence for the formation of a protein-stabilized iron-phenyl complex. okayama-u.ac.jpnih.gov In this intermediate, the phenyl group is coordinated directly to the central iron atom of the heme. okayama-u.ac.jp
This iron-phenyl complex is relatively unstable and serves as the immediate precursor to the final product. The subsequent step involves an oxidative rearrangement where the phenyl group migrates from the iron atom to one of the four pyrrole (B145914) nitrogen atoms of the protoporphyrin IX ring. nih.gov This migration is often triggered by oxidation of the complex. nih.gov The stability of the initial iron-phenyl intermediate can be influenced by the surrounding protein structure, which can either protect it or facilitate its conversion to the N-phenylated product. okayama-u.ac.jp Depending on the conditions, particularly during protein denaturation, this intermediate can either revert to the original heme or undergo the rearrangement to form this compound. okayama-u.ac.jpnih.gov
The structure of protoporphyrin IX contains four non-equivalent pyrrole nitrogen atoms (designated NA, NB, NC, and ND), meaning the phenyl group can attach to any of them, resulting in four possible regioisomers. The distribution of these isomers is not random and is dictated by the environment of the heme-containing protein's active site. nih.govfrontierspecialtychemicals.com
Studies using cytochrome P450 2B6.4 have shown that the migration of the phenyl group results in the formation of all four possible regioisomers, which can be separated and quantified using high-pressure liquid chromatography (HPLC). nih.gov The relative amounts of each isomer are influenced by steric constraints imposed by the amino acid residues in the enzyme's active site. frontierspecialtychemicals.com For example, research on analogous N-alkylprotoporphyrins suggests that certain regions of the porphyrin ring, particularly over ring B, may be sterically shielded by the protein, leading to a lower yield of the NB isomer. frontierspecialtychemicals.compnas.org This suggests that the accessibility of each pyrrole nitrogen to the iron-bound phenyl group determines the final isomer ratio. The regioselectivity can also be affected by the nature of the substituent; for instance, bulkier ortho-substituted phenylhydrazines often fail to produce N-aryl heme derivatives at all, even while inactivating the hemoprotein, due to steric hindrance preventing the formation of the necessary iron-phenyl intermediate. okayama-u.ac.jpnih.gov
Table 2: Regioisomers of this compound
| Isomer | Site of Phenyl Substitution | Significance | Source |
| NA | Nitrogen of Pyrrole Ring A | Formation is dependent on active site accessibility. | nih.gov |
| NB | Nitrogen of Pyrrole Ring B | Often formed in lower abundance, suggesting steric hindrance over this ring in some enzymes. | frontierspecialtychemicals.compnas.org |
| NC | Nitrogen of Pyrrole Ring C | Formation is dependent on active site accessibility. | nih.gov |
| ND | Nitrogen of Pyrrole Ring D | Formation is dependent on active site accessibility. | nih.gov |
Chemical Synthesis Methodologies for this compound
In addition to enzymatic pathways, this compound and other N-substituted porphyrins can be prepared through chemical synthesis. These methods are broadly categorized as either building the entire macrocycle from scratch (de novo synthesis) or modifying an existing porphyrin precursor (semisynthesis).
De novo synthesis involves the construction of the porphyrin macrocycle from simpler acyclic precursors like pyrroles and aldehydes. While powerful for creating highly customized porphyrins, these methods are not typically used for the direct synthesis of N-substituted porphyrins due to their complexity. The classical approach often involves a statistical condensation of aldehydes and pyrrole, which can lead to a mixture of up to six different porphyrins that require laborious chromatographic separation.
More rational de novo routes have been developed, such as the "2 + 2" condensation of a dipyrromethane with a dipyrromethane-dicarbinol. These methods proceed under milder conditions and can produce a single desired porphyrin, even one with four different meso-substituents. However, these syntheses are primarily designed to install substituents at the peripheral meso positions of the porphyrin ring, not directly on the core nitrogen atoms. The synthesis of an N-substituted porphyrin de novo would require a significantly modified and more complex strategy, making it a less common approach for this class of compounds.
Semisynthesis, which starts with a pre-formed porphyrin macrocycle like Protoporphyrin IX, is a more direct and common method for preparing N-substituted derivatives. Protoporphyrin IX itself or its more soluble dimethyl ester derivative serves as a versatile starting material for various chemical modifications.
The chemical synthesis of N-methylprotoporphyrin IX, a close analog of the N-phenyl derivative, has been successfully achieved and provides a template for these reactions. nih.govpnas.org This involves the direct N-alkylation of the porphyrin core. The four isomers of N-methylprotoporphyrin IX have been chemically synthesized and independently characterized, confirming the feasibility of direct N-substitution on the protoporphyrin IX scaffold. nih.govpnas.org A similar approach can be envisioned for N-phenylation using an appropriate phenylating agent.
Furthermore, the chemical transformation observed in biological systems can be mimicked in the lab. The reaction of heme (or its hemin (B1673052) chloride form) with phenylhydrazine, followed by an acidic workup, can yield this compound. okayama-u.ac.jpnih.gov This process mirrors the enzymatic pathway, where an iron-phenyl intermediate is formed and then chemically rearranged to the final N-phenylated product upon treatment with acid. okayama-u.ac.jp This method represents a direct semisynthetic route from the readily available heme precursor.
Derivatization Strategies for this compound Analogs
The development of this compound analogs is crucial for structure-activity relationship studies and for fine-tuning its biological properties. Derivatization can be targeted at various positions on the porphyrin macrocycle, including the peripheral substituents and the N-phenyl group itself.
Strategies for creating analogs can involve modifications to the two propionic acid side chains of the protoporphyrin IX core. These acidic groups can be converted to esters, amides, or other functional groups to alter the solubility and cellular uptake of the molecule. For instance, coupling amino acids or peptides to the propionic acid groups can enhance biocompatibility and targeting capabilities.
Furthermore, modifications can be made to the vinyl groups of the protoporphyrin IX backbone. Reactions such as addition or oxidation at the vinyl positions can yield a variety of derivatives with altered electronic and steric properties.
Another key strategy involves the synthesis of analogs with substituted phenyl rings. Introducing different functional groups (e.g., electron-donating or electron-withdrawing groups) onto the N-phenyl moiety can modulate the inhibitory potency of the compound towards ferrochelatase. This allows for a systematic investigation of the electronic and steric requirements for optimal enzyme inhibition.
| Derivatization Site | Modification Strategy | Potential Impact |
| Propionic Acid Side Chains | Esterification, Amidation | Altered solubility, cellular uptake, and biocompatibility. |
| Vinyl Groups | Addition reactions, Oxidation | Modified electronic and steric properties. |
| N-Phenyl Group | Substitution on the phenyl ring | Modulation of ferrochelatase inhibitory activity. |
Isotopic Labeling Strategies for this compound in Mechanistic Studies
Isotopic labeling is an indispensable tool for elucidating the mechanisms of action of molecules like this compound, particularly in its interaction with ferrochelatase. By selectively incorporating stable isotopes such as carbon-13 (^13^C) and nitrogen-15 (B135050) (^15^N) into the structure of this compound, researchers can utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to probe its binding and inhibitory mechanisms at an atomic level.
For mechanistic studies of ferrochelatase inhibition, isotopic labeling can be employed in several ways. Labeling the nitrogen atom of the N-phenyl-pyrrole ring with ^15^N would allow for direct observation of this specific site within the enzyme's active site through ^15^N NMR. This can provide valuable information about the local environment and interactions of the N-phenyl group upon binding to the enzyme.
Similarly, ^13^C labeling of specific carbon atoms in the protoporphyrin IX skeleton or the N-phenyl ring can serve as spectroscopic probes. For instance, labeling the carbonyl carbons of the propionic acid side chains can help in understanding their role in the binding and orientation of the inhibitor within the active site.
The synthesis of isotopically labeled this compound would typically involve starting with appropriately labeled precursors. For example, the synthesis could utilize isotopically labeled protoporphyrin IX or a labeled phenylating agent. The choice of labeling strategy would depend on the specific mechanistic question being addressed.
| Isotope | Labeling Position | Application in Mechanistic Studies |
| ^15^N | Pyrrole nitrogen bearing the phenyl group | Direct NMR probe of the N-phenyl-pyrrole moiety in the enzyme active site. |
| ^13^C | Carbonyl carbons of propionic acid chains | Studying the role of side chains in binding and orientation. |
| ^13^C | Specific carbons on the N-phenyl ring | Probing the interactions of the phenyl group with amino acid residues. |
Mechanistic Enzymology of N Phenylprotoporphyrin Ix Interactions
Mechanism-Based Inactivation of Heme-Containing Enzymes by N-Phenylprotoporphyrin IX
This compound is formed during the metabolic processing of certain xenobiotics, such as phenylhydrazine (B124118), by heme-containing enzymes. nih.gov This process leads to the irreversible inactivation of the enzyme, a phenomenon central to understanding the toxicology of such compounds.
This compound exemplifies a product of a "suicide substrate" or mechanism-based inactivator. dntb.gov.uakisti.re.kr The parent compound, for instance phenylhydrazine, is initially a substrate for the heme enzyme. kisti.re.kr During the catalytic cycle, the enzyme converts the substrate into a highly reactive intermediate. nih.gov This intermediate, a phenyl radical, then attacks the enzyme's own prosthetic heme group, leading to the formation of this compound. nih.govdntb.gov.ua This covalent modification of the heme results in the irreversible loss of the enzyme's catalytic activity. nih.gov The process is termed "suicide" because the enzyme essentially brings about its own demise by processing the substrate.
The formation of this compound is a result of the phenyl group, generated from the oxidation of phenylhydrazine, migrating to one of the four pyrrole (B145914) nitrogens of the protoporphyrin IX ring. researchgate.net This alkylation of the heme is the key event leading to inactivation.
The inactivation of heme-containing enzymes by compounds that lead to the formation of this compound often exhibits a defined stoichiometry. For instance, in the reaction of phenylhydrazine with hemoglobin, the catalytic reaction is terminated after each heme moiety has catalyzed the consumption of six molecules of oxygen and six molecules of phenylhydrazine. nih.gov This process results in the formation of five molecules of benzene, with the remaining phenyl group becoming covalently attached to a nitrogen atom of the protoporphyrin IX. nih.gov
In studies involving purified guanylate cyclase, the binding of the phenyl group from phenylhydrazine to the heme-containing enzyme correlated with its activation, and under specific conditions, a binding stoichiometry of one phenyl group per heme was determined. researchgate.net This suggests a 1:1 relationship between the formation of the N-phenyl-heme adduct and the modification of the enzyme's active site.
Specific Enzyme Targets and Their Interaction with this compound
The cytochrome P450 (CYP) enzymes are a major family of heme-containing monooxygenases that are particularly susceptible to inactivation by mechanisms involving this compound formation. mdpi.com These enzymes are critical for the metabolism of a wide array of xenobiotics and endogenous compounds. mdpi.comuv.esfrontiersin.org
The interaction of this compound precursors with cytochrome P450 enzymes can exhibit subfamily specificity. Different CYP isozymes can have varying susceptibilities to inactivation, which is influenced by the specific structural features of their active sites. This specificity is a key factor in determining the toxicological profiles of compounds that act as mechanism-based inactivators.
The inactivation of different CYP isoforms by various mechanism-based inactivators has been documented, highlighting the diverse ways in which these enzymes can be targeted. The formation of adducts with the heme prosthetic group is a common mechanism of inactivation. nih.gov
The formation of this compound adducts within the active site of cytochrome P450 enzymes is the direct cause of their inactivation. dntb.gov.uanih.gov The process begins with the metabolic activation of a substrate, such as phenylhydrazine, by the CYP enzyme. This generates a reactive phenyl intermediate that is spatially constrained within the active site. nih.gov
This reactive species then covalently binds to one of the nitrogen atoms of the heme's protoporphyrin IX ring, forming an N-phenyl-heme adduct. researchgate.netacs.org This modification disrupts the electronic structure and geometry of the heme, rendering it incapable of participating in the catalytic cycle. The specific pyrrole nitrogen that is alkylated can vary, leading to the formation of different regioisomers of this compound. researchgate.netacs.org The distribution of these regioisomers can provide insights into the topology of the enzyme's active site. researchgate.net
Table 1: Regioisomers of this compound formed in Cytochrome P450 2B6.4
| Pyrrole Ring Target | Designation |
|---|---|
| Pyrrole ring A | NA |
| Pyrrole ring B | NB |
| Pyrrole ring C | NC |
| Pyrrole ring D | ND |
Data derived from studies on the incubation of Cytochrome P450 2B6.4 with phenyldiazene (B1210812), a precursor to the phenyl radical. researchgate.net
Genetic polymorphisms in cytochrome P450 enzymes can significantly influence their metabolic activity and their susceptibility to mechanism-based inactivation. uv.esfrontiersin.orgmdpi.com These polymorphisms can lead to variations in enzyme expression levels or result in amino acid substitutions that alter the enzyme's structure and function. biorxiv.org
For example, the K262R mutation in Cytochrome P450 2B6 (CYP2B6.4) has been shown to alter its catalytic activity and its susceptibility to inactivation compared to the wild-type enzyme. researchgate.net Differences in the pattern of this compound regioisomer formation between the wild-type and variant enzymes suggest that the active site topology is altered by the mutation. researchgate.net Such alterations can affect the binding and orientation of substrates and inactivators, thereby influencing the rate and regioselectivity of this compound formation. The study of these polymorphisms is crucial for understanding inter-individual differences in drug metabolism and toxicity. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Phenylhydrazine |
| Benzene |
| Oxygen |
| Heme |
| Protoporphyrin IX |
Soluble Guanylate Cyclase: Inhibition and Competitive Binding with Protoporphyrin IX
This compound acts as an inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in various physiological processes by producing cyclic GMP. nih.govresearchgate.net The inhibition is competitive with respect to protoporphyrin IX, a potent activator of sGC. nih.govresearchgate.net This suggests that this compound binds to the same or an overlapping site on the enzyme as protoporphyrin IX. nih.govresearchgate.net
The binding of activators like protoporphyrin IX to sGC requires an open central core in the porphyrin ring. nih.govresearchgate.net The presence of the phenyl group on one of the pyrrole nitrogens in this compound appears to interfere with this interaction, leading to inhibition rather than activation. nih.govresearchgate.net The inhibitory constant (K_I) for this compound has been determined to be 73 nM. nih.govresearchgate.net
Furthermore, inhibitory porphyrins like this compound can prevent the activation of sGC by nitric oxide (NO) and S-nitroso-N-acetylpenicillamine. nih.govresearchgate.net This indicates that the binding site for these inhibitory porphyrins overlaps with the heme-binding site, which is the target for NO-mediated activation. nih.govresearchgate.net
Other Peroxidases and Heme Proteins as Targets
The reactivity of this compound and its precursors extends to other heme-containing enzymes, including various peroxidases. The formation of this compound has been observed in reactions involving cytochrome P450 enzymes. nih.gov Similar to hemoglobin, the reaction with arylhydrazines can lead to the formation of aryl-iron complexes that can rearrange to form N-arylporphyrins. nih.gov
The reaction of p-chlorophenylhydrazine with prostaglandin (B15479496) H synthase (PGHS), another heme-containing enzyme, also results in the formation of this compound upon acidic workup. dntb.gov.ua This reaction proceeds through the formation of a σ-aryl PGHS-Fe(III) complex. dntb.gov.ua The formation of these adducts can lead to the inactivation and destruction of the heme prosthetic group in these enzymes. dntb.gov.ua
Kinetics of Enzyme Inactivation by this compound
Time-Dependent and NADPH-Dependent Inhibition Characteristics
The inactivation of certain enzymes by this compound precursors often exhibits time-dependent and NADPH-dependent characteristics, particularly in the context of cytochrome P450 enzymes. solvobiotech.com Time-dependent inhibition (TDI) occurs when the inhibitory effect increases with the duration of pre-incubation of the inhibitor with the enzyme. bioivt.com This is often indicative of the formation of a reactive metabolite that then inactivates the enzyme. evotec.com
In the case of cytochrome P450, the metabolism of certain substrates can lead to the formation of this compound, which then acts as an inhibitor. This process is often dependent on the presence of NADPH, which is a required cofactor for the catalytic activity of cytochrome P450 reductase, the enzyme that provides electrons to cytochrome P450. researchgate.net For instance, phenylethylhydrazine has been shown to cause a time-dependent loss of enzyme activity in the presence of NADPH. escholarship.org
Determination of Inactivation Parameters (e.g., K_I, k_inact)
To quantify the potency of a time-dependent inhibitor, two key parameters are determined: K_I (the concentration of the inhibitor that gives half-maximal inactivation) and k_inact (the maximal rate of inactivation). evotec.com These parameters are crucial for assessing the risk of drug-drug interactions. evotec.com
The determination of K_I and k_inact typically involves incubating the enzyme with various concentrations of the inhibitor for different periods. evotec.com The remaining enzyme activity is then measured. By plotting the observed inactivation rate against the inhibitor concentration, K_I and k_inact can be calculated. evotec.com
For this compound's inhibitory effect on soluble guanylate cyclase, a competitive inhibition model is observed with protoporphyrin IX. nih.govresearchgate.net The inhibition constant (K_I) for this interaction has been reported as 73 nM. nih.govresearchgate.net In the context of time-dependent inactivation of cytochrome P450 enzymes by precursors of this compound, both K_I and k_inact values would be determined to characterize the inactivation kinetics. For example, the inactivation of CYP2B1 by N,N,"N"-triethylenethiophosphoramide, which can lead to porphyrin adducts, was characterized by a K_I value of 38 µM and a k_inact of 0.3 min⁻¹. researchgate.net
Inactivation Parameters for Enzyme Inhibition
| Enzyme | Inhibitor/Precursor | K_I | k_inact | Reference |
|---|---|---|---|---|
| Soluble Guanylate Cyclase | This compound | 73 nM | - | nih.govresearchgate.net |
Molecular Interactions and Binding Dynamics of this compound
The molecular interactions and binding dynamics of this compound with its target proteins are complex and are influenced by the specific protein environment. The formation of this compound itself is a result of a dynamic process involving the migration of a phenyl group from the heme iron to a pyrrole nitrogen. nih.govnih.gov
The proton NMR spectrum of a zinc complex of this compound dimethyl ester suggests that the phenyl group is bound to one of the two pyrrole rings that have a propionic acid substituent. pnas.org This provides insight into the regioselectivity of the phenyl group migration.
The binding of this compound to soluble guanylate cyclase is competitive with the activator protoporphyrin IX, indicating that they share a common binding site. nih.govresearchgate.net The inhibitory effect of this compound is likely due to the steric hindrance imposed by the N-phenyl group, which prevents the conformational changes required for enzyme activation. nih.govresearchgate.net
The study of multivalent protein-protein interactions provides a framework for understanding the binding dynamics. nih.gov Although this compound is a small molecule, its interaction with a large protein can be influenced by multiple contact points and the flexibility of both the ligand and the protein. nih.gov Molecular dynamics simulations can be a powerful tool to investigate the detailed interactions and conformational changes that occur upon binding. nih.govmdpi.com
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Protoporphyrin IX |
| Hemoglobin |
| Myoglobin (B1173299) |
| Soluble Guanylate Cyclase |
| Peroxidase |
| Heme |
| Phenylhydrazine |
| β-meso-arylbiliverdin IXα |
| Cytochrome P450 |
| Prostaglandin H synthase |
| p-chlorophenylhydrazine |
| NADPH |
| Phenylethylhydrazine |
| N,N,"N"-triethylenethiophosphoramide |
| S-nitroso-N-acetylpenicillamine |
| Nitric oxide |
| Zinc |
| This compound dimethyl ester |
Ligand Binding Studies with Purified Enzymes and Proteins
The interaction of this compound with purified enzymes and proteins has been extensively studied to elucidate binding affinities and inhibitory mechanisms. These studies often involve kinetic analyses and spectroscopic methods to determine how this compound interacts with the active sites of target proteins.
One of the primary targets for this compound is ferrochelatase , the terminal enzyme in the heme biosynthetic pathway, which catalyzes the insertion of ferrous iron into protoporphyrin IX. uniprot.orgscbt.com N-alkylated porphyrins, including this compound, are known to be powerful inhibitors of this enzyme. researchgate.net Studies have shown that the nature of the alkyl or aryl group and the specific pyrrole ring it modifies significantly influence the inhibitory potency. nih.gov For instance, N-methylprotoporphyrin (NMPP), a related compound, is a tight-binding competitive inhibitor of purified ferrochelatase with an inhibition constant (Ki) in the nanomolar range. nih.govnih.gov The inhibitory mechanism involves the N-substituted porphyrin acting as a transition-state analog, effectively blocking the enzyme's catalytic activity. nih.gov
Soluble guanylate cyclase (sGC) is another enzyme whose activity is modulated by this compound. Research on purified sGC from bovine lung has demonstrated that this compound acts as an inhibitor, competitive with the activator protoporphyrin IX. researchgate.net The inhibition constant (Ki) for this compound was determined to be 73 nM. researchgate.net This inhibitory action highlights the critical role of an open central core in the porphyrin ring for enzyme activation, as the phenyl adduct obstructs this site. researchgate.net
The binding of porphyrins to serum albumins , the most abundant proteins in blood plasma, is crucial for their transport and distribution. biorxiv.orgplos.orgnih.gov Human serum albumin (HSA) has been shown to form complexes with protoporphyrin IX and its derivatives. nih.gov Molecular docking and spectroscopic studies have identified binding sites for protoporphyrin IX within the subdomains IB and IIA of HSA. nih.gov The binding of this compound to serum albumin is also a significant area of study, as it influences the compound's bioavailability and potential interactions with other proteins.
Furthermore, this compound has been utilized as a probe to study the active site topologies of nitric-oxide synthases (NOS) . nih.gov By analyzing the regioisomer ratios of this compound formed upon migration of the phenyl group, researchers have gained insights into the spatial arrangement of the active sites of different NOS isoforms. nih.gov
Table 1: Inhibition Constants of this compound and Related Compounds with Purified Enzymes
| Enzyme | Inhibitor | Inhibition Constant (Ki) | Inhibition Type | Source |
|---|---|---|---|---|
| Soluble Guanylate Cyclase (bovine lung) | This compound | 73 nM | Competitive with protoporphyrin IX | researchgate.net |
| Ferrochelatase (murine, wild-type) | N-Methylprotoporphyrin (NMPP) | 3 nM (K(i)app) | Competitive | nih.gov |
| Ferrochelatase (murine, P255R variant) | N-Methylprotoporphyrin (NMPP) | 1 µM (K(i)app) | - | nih.gov |
| Ferrochelatase (murine, P255G variant) | N-Methylprotoporphyrin (NMPP) | 2.3 µM (K(i)app) | - | nih.gov |
Conformational Changes Induced by this compound Binding
The binding of a ligand to a protein often induces conformational changes, which can be critical for the protein's function or inhibition. arxiv.org The interaction of this compound and related N-substituted porphyrins with various proteins is no exception, leading to significant structural rearrangements.
In the case of ferrochelatase , the binding of porphyrin substrates is known to trigger a conformational change. nih.gov Specifically, an active-site loop is involved in this structural alteration. nih.gov The unique, non-planar "saddle" shape distortion of the porphyrin macrocycle in N-substituted porphyrins is thought to mimic the transition state of the enzymatic reaction, leading to tight binding and potent inhibition. researchgate.net This distortion is a key feature of the induced conformational change in the enzyme-inhibitor complex.
Studies on heme oxygenase (HO) , an enzyme that degrades heme, have also revealed conformational changes upon ligand binding. rcsb.orgrcsb.org While direct studies with this compound are less common, research on heme and its analogs shows that the binding event can cause significant structural alterations in the enzyme. For example, the binding of heme to rat heme oxygenase-1 (HO-1) involves conformational dynamics in the heme-binding site. rcsb.org The binding of this compound regioisomers can lead to different conformational changes; for instance, the 15-phenyl isomer causes changes in the distal helix, whereas the 5-phenyl isomer induces unexpected changes near the γ-meso carbon. researchgate.net
The binding of protoporphyrin IX to human serum albumin (HSA) also leads to conformational changes in the protein. biorxiv.orgnih.gov Spectroscopic analysis has shown a blue-shift in the fluorescence emission maximum of HSA upon complex formation with protoporphyrin IX, which is indicative of a change in the microenvironment of the tryptophan residues within the protein. nih.gov This suggests that the binding of the porphyrin induces a conformational change that makes the environment around these residues less polar. nih.gov
For nitric-oxide synthases (NOS) , the binding of cofactors can induce conformational changes that affect the active site topology. nih.gov The use of this compound as a probe has shown that the binding of tetrahydrobiopterin (B1682763) (H4B), a crucial cofactor, causes a conformational change that constricts the space above one of the pyrrole rings of the heme prosthetic group. nih.gov This demonstrates how ligand-induced conformational changes can modulate the accessibility of the active site.
Table 2: Conformational Changes Induced by Porphyrin Binding
| Protein/Enzyme | Ligand | Observed Conformational Change | Method of Observation | Source |
|---|---|---|---|---|
| Ferrochelatase | Porphyrin Substrates/N-Methylprotoporphyrin | Involvement of an active-site loop in a conformational change. Saddling distortion of the porphyrin macrocycle. | Kinetic analysis of mutant enzymes, Molecular modeling | researchgate.netnih.gov |
| Heme Oxygenase-1 (rat) | Heme | Fluctuations in the heme-binding site, involvement of a distal loop. | NMR relaxation experiments | rcsb.org |
| Human Serum Albumin | Protoporphyrin IX | Blue-shift in fluorescence emission, indicating a less polar environment for tryptophan residues. | Fluorescence spectroscopy | nih.gov |
| Nitric-Oxide Synthases | Tetrahydrobiopterin (H4B) | Constriction of the active site space above a heme pyrrole ring. | Analysis of this compound regioisomer ratios | nih.gov |
Structural and Spectroscopic Characterization of N Phenylprotoporphyrin Ix and Its Complexes
Elucidation of N-Phenylprotoporphyrin IX Regioisomers and Stereochemistry
The addition of a phenyl group to one of the four pyrrole (B145914) nitrogens of the protoporphyrin IX macrocycle results in four possible regioisomers, designated as NA, NB, NC, and ND. Each of these isomers is chiral, leading to a complex mixture that requires sophisticated analytical techniques for separation and stereochemical assignment. acs.orgacs.org
The primary method for separating the four regioisomers of this compound is reverse-phase high-pressure liquid chromatography (HPLC). acs.org Following the reaction of a hemoprotein like myoglobin (B1173299) or cytochrome P450 with phenylhydrazine (B124118) and subsequent aerobic extraction, the resulting mixture of N-phenylporphyrin adducts can be effectively resolved. acs.orgresearchgate.net
The separation is typically achieved on a C18 column using a gradient elution system. For instance, a common mobile phase consists of a gradient of acetonitrile (B52724) in water, often with an ion-pairing agent like trifluoroacetic acid to ensure sharp peaks and good resolution. The four isomers, I-IV, are generally eluted in a consistent order. acs.org Studies on adducts from myoglobin have identified the elution order of the dimethyl esters of the isomers as NB, NA, NC, and ND. escholarship.org This reliable separation is fundamental for the subsequent characterization and quantification of each specific regioisomer, which in turn reflects the accessibility of the different pyrrole rings within the protein's heme-binding pocket. acs.orgresearchgate.net
| Isomer | Elution Order | Corresponding Pyrrole Ring |
| I | 1 | B |
| II | 2 | A |
| III | 3 | C |
| IV | 4 | D |
Table 1: Typical HPLC Elution Order for this compound Regioisomers (as dimethyl esters) from Myoglobin. escholarship.org
The substitution on a pyrrole nitrogen atom renders the this compound molecule chiral. Determining the absolute stereochemistry of each isolated regioisomer is critical for a precise three-dimensional understanding of the molecule. This has been accomplished through a combination of spectroscopic methods and chemical reasoning. acs.org
The absolute stereochemistry of the four N-phenyl isomers formed from phenylhydrazine-treated myoglobin has been determined. acs.org The analysis involves detailed Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy. The CD spectra, which measure the differential absorption of left and right circularly polarized light, are particularly sensitive to the chiral environment of the chromophore and provide key data for assigning the absolute configuration of each isomer. acs.org By comparing experimental data with theoretical models and known structures, the precise spatial arrangement of the phenyl group relative to the porphyrin macrocycle for each of the four regioisomers has been successfully elucidated. acs.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its complexes. ebsco.comlibretexts.org It provides atomic-level information about molecular structure, connectivity, and conformation in solution. nih.gov
Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for the comprehensive structural confirmation of this compound. emerypharma.comslideshare.netemory.edu
1D ¹H-NMR: The 1D proton NMR spectrum provides initial, crucial information. emerypharma.com It reveals the chemical shifts, coupling constants, and integration of all protons in the molecule. The spectrum of an N-substituted porphyrin is distinct from its unsubstituted precursor, showing characteristic shifts for the phenyl group protons and the protons of the substituted pyrrole ring. escholarship.org
2D NMR: To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential. ipb.ptharvard.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It helps trace the connectivity within the vinyl and propionic acid side chains of the porphyrin. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. For this compound, NOESY is critical for determining the orientation of the phenyl group relative to the porphyrin plane and for confirming which pyrrole ring has been substituted by observing NOEs between the ortho-protons of the phenyl ring and specific protons on the porphyrin macrocycle. escholarship.org
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹³C), allowing for the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, providing long-range connectivity information that is vital for assigning quaternary carbons and piecing together the entire molecular framework. ipb.pt
NMR spectroscopy is the definitive method for identifying the specific site of phenyl substitution among the four pyrrole nitrogens (NA, NB, NC, ND). acs.org The introduction of the phenyl group breaks the symmetry of the porphyrin ring and induces significant and predictable changes in the ¹H-NMR spectrum. escholarship.org
The most telling signals are those of the meso-protons (α, β, γ, δ) and the methyl groups of the porphyrin. Substitution on a specific nitrogen atom causes a characteristic upfield or downfield shift of the adjacent meso-protons and methyl groups due to anisotropic effects from the phenyl ring and the tilting of the substituted pyrrole ring. By carefully analyzing the ¹H-NMR spectra of the four separated regioisomers and using 2D NOESY to find correlations between the phenyl protons and the porphyrin framework, each isomer can be unambiguously assigned. acs.orgescholarship.org For example, an NOE between the ortho-protons of the phenyl group and the methyl group on an adjacent pyrrole ring provides definitive proof of the substitution site. acs.org
| NMR Technique | Application in this compound Analysis |
| ¹H-NMR | Provides initial chemical shift and coupling data; shows characteristic shifts upon N-substitution. escholarship.org |
| COSY | Establishes proton-proton coupling networks within side chains. emerypharma.com |
| NOESY | Determines through-space proximity; crucial for identifying the substituted pyrrole ring via phenyl-to-macrocycle proton interactions. acs.orgescholarship.org |
| HSQC/HMBC | Assigns the complete proton and carbon skeletons of the molecule. ipb.pt |
Table 2: Key NMR Techniques in the Structural Elucidation of this compound.
Ligand-based NMR methods are powerful for probing the interactions between a small molecule (ligand), such as this compound, and a protein receptor. nih.gov These techniques focus on observing the NMR signals of the ligand rather than the much larger and more complex protein. springernature.com This approach is advantageous because it requires smaller amounts of unlabeled protein and is not limited by the protein's size. nih.gov
Two common ligand-based techniques are Saturation Transfer Difference (STD) NMR and transferred Nuclear Overhauser Effect Spectroscopy (trNOESY).
STD-NMR: In an STD-NMR experiment, specific resonances of the protein are selectively saturated. This saturation is transferred via spin diffusion to any ligand molecules that are bound to the protein. The protons on the ligand that are in closest contact with the protein receive the most saturation, resulting in a larger signal attenuation in a difference spectrum. This allows for the mapping of the ligand's "binding epitope"—the part of the molecule that is directly involved in the interaction with the protein.
trNOESY: This method relies on observing NOE signals from the ligand that are transferred via the protein. For a ligand in a fast-exchange equilibrium between a free and protein-bound state, the NOE signals observed will have the sign of the large, slowly tumbling complex. This allows for the determination of the ligand's conformation when it is bound to the protein's active site.
By applying these techniques, researchers can determine which parts of the this compound molecule—such as the phenyl ring or the propionate (B1217596) side chains—are buried within a protein's active site and which are more solvent-exposed, providing a detailed map of the ligand-protein interaction surface. biorxiv.org
Mass Spectrometry (MS) for this compound and Adduct Characterization
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. In the study of this compound, mass spectrometry plays a crucial role in confirming its formation, identifying adducts, and elucidating fragmentation pathways.
High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with high precision, often to several decimal places. bioanalysis-zone.com This capability allows for the determination of the 'exact mass' of a molecule, which is calculated from the masses of its most abundant isotopes. bioanalysis-zone.comsisweb.com The high accuracy of HRMS is instrumental in distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com
In the context of this compound research, HRMS provides the means to confirm the elemental formula of the compound and its derivatives. By comparing the experimentally measured exact mass with the theoretically calculated mass, researchers can confidently identify the molecular formula of the analyte. uni-saarland.de This level of precision is critical for differentiating this compound from other porphyrin species or potential contaminants that may have similar molecular weights.
Tandem mass spectrometry, also known as MS/MS, is a technique that involves multiple stages of mass analysis, typically with a fragmentation step in between. longdom.orgencyclopedia.pub In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio are selected, fragmented, and then the resulting product ions are mass-analyzed. encyclopedia.pub This process provides detailed structural information about the precursor ion. longdom.org
Collision-induced dissociation (CID) is a commonly used fragmentation method where ions collide with neutral gas molecules, leading to bond breakage. encyclopedia.pubfrontiersin.org The fragmentation patterns observed in the MS/MS spectrum are characteristic of the molecule's structure. For peptides, a specific nomenclature (a, b, c for N-terminal fragments and x, y, z for C-terminal fragments) is used to denote the fragment ions. encyclopedia.pubnih.gov
In the study of this compound, MS/MS is invaluable for identifying adducts, which are formed when a reactive molecule covalently binds to a target molecule. acdlabs.com The fragmentation pattern of an adducted molecule can reveal the site of modification and the identity of the adducted species. nih.gov For instance, researchers have utilized MS/MS to characterize protoporphyrin IX adducts, where the fragmentation data confirmed the nature of the modification. nih.govresearchgate.net The identification of these adducts is crucial for understanding the mechanisms of chemical toxicity and drug-induced modifications of proteins like cytochrome P450. nih.govresearchgate.net
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that was historically significant in the analysis of non-volatile and thermally labile compounds like porphyrins. In this method, a high-energy beam of atoms (such as argon or xenon) bombards a sample dissolved in a non-volatile liquid matrix (e.g., glycerol), leading to the desorption and ionization of the analyte molecules.
FAB-MS has been successfully employed in the characterization of this compound and its derivatives. nih.govscispace.com For example, in studies involving the reaction of phenylhydrazine with oxyhemoglobin, FAB-MS was used to identify the dimethyl esters of this compound and other related adducts like meso,N-diphenylprotoporphyrin IX. nih.govokayama-u.ac.jpresearchgate.net The FAB-mass spectrum of this compound dimethyl ester shows a characteristic molecular ion peak (M+), confirming its molecular weight. okayama-u.ac.jppnas.org For instance, a field desorption mass spectrum of this compound dimethyl ester showed a molecular ion (M+) at m/e 666. pnas.org
The table below summarizes the key mass spectrometric data for this compound and related adducts as determined by FAB-MS in one study. okayama-u.ac.jp
| Compound | Observed m/z (MH+) | Notable Fragments (m/z) | Reference |
|---|---|---|---|
| This compound dimethyl ester | Not explicitly stated as MH+ | M+ at 666 | pnas.org |
| meso,N-diphenylprotoporphyrin IX dimethyl ester | Not explicitly stated as MH+ | MH+ at 743, fragments at 666 and 589 | okayama-u.ac.jp |
| Triphenylprotoporphyrin IX dimethyl ester | 819 | 742, 665, 588 | okayama-u.ac.jp |
| Tetraphenylprotoporphyrin IX dimethyl ester | 896 | 818, 741, 664, 587 | okayama-u.ac.jp |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in this compound Research
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. msu.edu For porphyrins, the extended π-conjugated system gives rise to characteristic and intense absorption bands, making UV-Vis spectroscopy a fundamental tool for their characterization. researchgate.net
Protoporphyrin IX and its derivatives typically exhibit an intense absorption band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, called Q bands. researchgate.netnih.gov The Soret band arises from a strongly allowed π-π* transition, while the Q bands result from quasi-forbidden π-π* transitions. researchgate.net
The UV-Vis spectrum of this compound is distinct from that of the parent protoporphyrin IX. N-substitution on the porphyrin ring is known to cause significant shifts in the absorption maxima. researchgate.net Specifically, the introduction of a phenyl group on a pyrrole nitrogen can lead to a redshift of the Soret band. researchgate.net
The formation of metal complexes with this compound further alters its spectral properties. The coordination of a metal ion to the porphyrin core influences the electronic structure and symmetry of the macrocycle, resulting in changes to the positions and intensities of the Soret and Q bands. researchgate.netresearchgate.net For example, this compound dimethyl ester has been shown to form complexes with metals like Zn2+, Cd2+, and Hg2+. pnas.org The UV-Vis spectrum of a metal complex can provide information about the coordination environment and the nature of the metal-ligand interaction. researchgate.netnih.gov The binding of ligands to the metal center in a metalloporphyrin can also induce spectral shifts. nih.gov
The table below presents typical UV-Vis absorption maxima for Protoporphyrin IX in different environments, illustrating the sensitivity of its spectrum to the surrounding medium.
| Compound | Solvent/Medium | Soret Band (nm) | Q Bands (nm) | Reference |
|---|---|---|---|---|
| Protoporphyrin IX | Toluene | 406 | 503, 538, 574, 629 | nih.gov |
| Protoporphyrin IX | Ethanol | 406 | 504, 539, 574, 629 | nih.gov |
| Protoporphyrin IX | Glycerol | Split Soret Band | Not specified | nih.gov |
| Protoporphyrin IX | Water | Split Soret Band | Not specified | nih.gov |
UV-Vis spectroscopy is a valuable tool for monitoring the interactions between enzymes and ligands, including the formation of enzyme-N-Phenylprotoporphyrin IX complexes. cphnano.comthermofisher.com When a ligand binds to an enzyme, it can induce conformational changes in the protein or directly interact with a chromophoric prosthetic group, such as the heme in hemoproteins, leading to changes in the UV-Vis spectrum. nih.gov
The binding of this compound to an enzyme can be followed by titrating the enzyme with the ligand and recording the spectral changes. These changes can be used to determine binding constants and study the stoichiometry of the complex. For example, in studies of soluble guanylate cyclase, it was found that this compound acts as an inhibitor and its binding could be monitored. researchgate.net Similarly, the interaction of inhibitors with the heme iron of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1) can be characterized by observing shifts in the Soret and Q bands of the heme. nih.govbrynmawr.edu
Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, can also be investigated using UV-Vis spectroscopy. cphnano.comthermofisher.com By monitoring the change in absorbance of a substrate or product over time, the reaction velocity can be determined. thermofisher.com In the context of this compound, this could involve studying how its binding affects the catalytic activity of an enzyme or how the enzyme metabolizes a substrate that produces a chromophoric product. thermofisher.comresearchgate.net The data obtained can be used to elucidate the mechanism of enzyme inhibition or activation by this compound. researchgate.net
Resonance Raman Spectroscopy for Vibrational and Electronic Structure Analysis
Resonance Raman (RR) spectroscopy is a powerful technique for examining the vibrational and electronic structures of chromophoric molecules like this compound. illinois.edu By tuning the laser excitation wavelength to coincide with an electronic absorption band of the molecule (typically the Soret band around 400 nm or the Q bands between 500-600 nm), specific vibrational modes associated with the light-absorbing part of the molecule (the porphyrin macrocycle) are selectively enhanced. illinois.edu This enhancement allows for detailed investigation of the molecule's structure, including subtle distortions and its interactions with coordinated metals.
Characterization of Macrocyclic Distortions in this compound
The introduction of a bulky phenyl group onto one of the pyrrole nitrogens of the protoporphyrin IX macrocycle induces significant distortion from planarity. researchgate.net Resonance Raman spectroscopy is particularly sensitive to these structural perturbations. The loss of the molecule's ideal planar symmetry activates certain vibrational modes, especially out-of-plane (oop) modes, which are otherwise weak or silent in the Raman spectra of planar porphyrins. researchgate.netnih.gov
The analysis of these activated oop modes, typically found in the low-frequency region of the RR spectrum (below 800 cm⁻¹), provides a fingerprint of the specific type of macrocyclic deformation. researchgate.net The primary types of non-planar distortions are often described by their canonical coordinates: saddling (sad), ruffling (ruf), doming (dom), and waving (wav). In N-substituted porphyrins like this compound, the substituted pyrrole ring is significantly tilted out of the mean porphyrin plane, leading to a complex distortion that is predominantly saddling in nature. nih.gov Computational studies on the related N-methylmesoporphyrin show that this tilting activates specific oop modes, and a similar principle applies to this compound. nih.gov The enhancement of these modes in the RR spectrum serves as a direct indicator of the non-planar conformation.
| Vibrational Mode Type | Frequency Range (cm⁻¹) | Significance in this compound |
| Out-of-Plane (oop) Modes | < 800 | Become resonance Raman active upon distortion from planarity, indicating the type of macrocycle deformation (e.g., saddling). researchgate.net |
| Phenyl Breathing Mode | ~1602 | Can be observed and indicates the presence and environment of the N-phenyl substituent. researchgate.net |
| High-Frequency Skeletal Modes | > 1300 | Sensitive to the electronic structure and core size of the porphyrin, which are affected by non-planar distortions. researchgate.net |
Probing Metal Coordination in this compound Derivatives
Resonance Raman spectroscopy is also a highly effective tool for studying the coordination environment of metal ions within this compound derivatives. acs.orgle.ac.uk The vibrational frequencies of the porphyrin macrocycle are sensitive to the identity of the central metal ion, its oxidation state, its spin state, and the nature of its axial ligands. nih.gov
When a metal ion such as zinc (Zn) or copper (Cu) is inserted into the this compound macrocycle, characteristic shifts in the Raman bands are observed. acs.org These shifts provide insight into the metal-porphyrin interaction. For instance, high-frequency marker bands in the 1300-1650 cm⁻¹ region, which are sensitive to the porphyrin core size and electronic distribution, change upon metallation.
Furthermore, RR spectroscopy can detect vibrations of the metal-ligand bonds themselves. Studies on the phenyl-iron(III) complex of myoglobin, a related system, demonstrated the resonance enhancement of vibrational modes of the bound phenyl group. nih.gov Frequencies of the phenyl ring's "breathing" modes were observed to be higher compared to free benzene, suggesting a strengthening of the C-C bonds upon coordination to the heme iron. nih.gov Although detecting the direct Fe-C stretch can be challenging, the perturbation of the phenyl group's internal modes and the porphyrin skeletal modes provides clear evidence of the coordination event and its electronic consequences. nih.gov
| System | Observed Raman Band (cm⁻¹) | Assignment | Significance |
| Phenyl-Fe(III) Myoglobin | 1009, 1048 | Phenyl ring "breathing" modes | Frequencies are higher than in free benzene, indicating strengthened C-C bonds upon coordination to the iron. nih.gov |
| Phenyl-Fe(III) Myoglobin | 642 | In-plane phenyl ring deformation | Resonance enhancement confirms the coupling of the phenyl group's vibrations with the porphyrin's electronic transitions. nih.gov |
| Reduced Horseradish Peroxidase (77 K) | 222 | Fe-imidazole stretching frequency | Indicates a weakened hydrogen bond to the proximal imidazole (B134444) ligand upon cooling, showing sensitivity to the axial ligand environment. nih.gov |
Circular Dichroism (CD) Spectroscopy for Chirality of this compound Isomers
This compound exists as four distinct regioisomers, depending on which of the four pyrrole nitrogens (Nₐ, Nₑ, N𝒸, or Nₔ) bears the phenyl group. Due to the asymmetric arrangement of the vinyl and propionate side chains on the protoporphyrin IX macrocycle, each of these four regioisomers is chiral. acs.org Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is an ideal technique for characterizing these inherently chiral molecules. acs.orgjascoinc.com
The four isomers of this compound, as well as their metal complexes (e.g., with zinc), have been separated and their CD spectra determined. acs.orgresearchgate.net The spectra, particularly in the Soret band region (around 430 nm), exhibit distinct Cotton effects (positive or negative peaks) that are characteristic of each specific isomer. acs.orgescholarship.org This allows for the unambiguous identification of the regioisomers.
Computational and Theoretical Studies on N Phenylprotoporphyrin Ix
Molecular Modeling and Docking Simulations of N-Phenylprotoporphyrin IX-Enzyme Interactions
Molecular modeling and docking simulations are fundamental computational techniques used to predict and analyze the binding of a ligand, such as this compound, to the active site of a target enzyme. These methods are crucial for understanding the structural basis of enzyme inhibition. The primary targets for this compound and its analogs are ferrochelatase and protoporphyrinogen (B1215707) oxidase (PPO). researchgate.netresearchgate.net
Ferrochelatase Interaction: Ferrochelatase catalyzes the final step in heme biosynthesis, inserting a ferrous iron ion into protoporphyrin IX. uniprot.orgnih.gov N-substituted porphyrins, including the closely related and well-studied N-methylprotoporphyrin IX (NMPP), are known to be powerful, mechanism-based inhibitors of this enzyme. researchgate.netmedchemexpress.com Docking studies reveal that the N-substituted porphyrin ring binds within the enzyme's active site pocket. The substitution on one of the pyrrole (B145914) nitrogens causes a significant distortion of the normally planar porphyrin macrocycle. researchgate.netresearchgate.net This distortion mimics the transition state of the enzymatic reaction, leading to tight binding and potent inhibition. researchgate.net The phenyl group of this compound introduces specific steric and electronic interactions with amino acid residues in the active site, which can be modeled to predict binding affinity and orientation.
Protoporphyrinogen Oxidase (PPO) Interaction: PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. chimia.chmdpi.com It is a major target for many commercial herbicides. chimia.chcambridge.org Molecular docking studies of PPO inhibitors show that they bind in a hydrophobic cavity near the flavin adenine (B156593) dinucleotide (FAD) cofactor. plos.orgchimia.ch Key interactions often involve hydrogen bonds with conserved residues, such as a specific arginine, and extensive hydrophobic contacts. chimia.chmdpi.com For this compound, docking simulations would place the porphyrin core in the substrate-binding site, with the N-phenyl group oriented to maximize favorable interactions with the surrounding hydrophobic residues, thereby blocking substrate access and inhibiting the enzyme.
| Target Enzyme | Key Interacting Residues (Predicted from Analogs) | Predicted Interaction Type | Reference |
| Ferrochelatase | Active site pocket residues | Steric hindrance, transition-state mimicry | researchgate.netresearchgate.net |
| Protoporphyrinogen Oxidase (PPO) | Conserved Arginine, hydrophobic pocket residues | Hydrogen bonding, hydrophobic interactions | plos.orgchimia.ch |
Molecular Dynamics Simulations to Investigate Binding and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of the this compound-enzyme complex, allowing researchers to assess the stability of the docked pose and observe conformational changes in both the ligand and the protein over time. pensoft.net These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the system's behavior on a timescale of nanoseconds to microseconds. nih.govmdpi.com
When this compound is bound to an enzyme like ferrochelatase or PPO, MD simulations can be used to:
Assess Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored over the simulation time. A stable RMSD indicates that the ligand remains securely in the binding pocket in the predicted orientation. pensoft.net
Analyze Conformational Changes: The N-substitution inherently distorts the porphyrin ring from planarity into a saddled, ruffled, or domed conformation. researchgate.net MD simulations can explore the energetic landscape of these distortions within the confined space of the enzyme's active site. They can also reveal how the enzyme itself changes conformation upon ligand binding, such as the movement of flexible loops to accommodate the inhibitor. nih.gov
Characterize Key Interactions: MD trajectories allow for the detailed analysis of intermolecular interactions, such as the persistence of hydrogen bonds and the nature of van der Waals contacts throughout the simulation. This helps to identify the most critical interactions for stable binding. nih.gov For instance, simulations of PPO have been used to understand the binding of its natural substrate and the feedback inhibition by its product, protoporphyrin IX, providing a framework for understanding how inhibitors like this compound might function. plos.org
| Simulation Parameter | Information Gained | Typical Findings for Inhibitor Complexes | Reference |
| RMSD (Root-Mean-Square Deviation) | Stability of the ligand-protein complex | Low, stable RMSD values suggest a stable binding mode. | pensoft.net |
| RMSF (Root-Mean-Square Fluctuation) | Flexibility of individual residues | Identification of flexible loops or regions affected by ligand binding. | pensoft.net |
| Radius of Gyration (Rg) | Compactness of the protein structure | Changes in Rg can indicate significant conformational opening or closing. | pensoft.net |
| Interaction Energy Analysis | Contribution of specific residues to binding | Quantifies the energetic importance of key hydrogen bonds and hydrophobic contacts. | nih.gov |
Quantum Chemical Calculations (e.g., DFT) for Reaction Intermediates and Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and energetics of molecules and their reaction pathways. amazonaws.comnih.gov For this compound, DFT is invaluable for elucidating the fine details of its inhibitory mechanism at a level of detail inaccessible to classical methods like molecular dynamics. nih.gov
Key applications of DFT in studying this compound include:
Elucidating the Inhibitory Mechanism: N-substituted porphyrins are often mechanism-based or "suicide" inhibitors, meaning the enzyme processes them into a reactive intermediate that then irreversibly binds and inactivates the enzyme. DFT calculations can model the energetics of the proposed reaction steps, identifying transition states and reaction intermediates to confirm the plausibility of a proposed inhibitory pathway. nih.gov
Analyzing Porphyrin Distortion: The out-of-plane distortion of the porphyrin ring caused by the N-phenyl group is a key feature of its inhibitory activity. DFT can precisely calculate the geometry and strain energy associated with this distortion. Studies on the analog N-methylmesoporphyrin have used DFT to compute how distortions like saddling and ruffling affect the molecule's spectroscopic properties, providing a link between theoretical structure and experimental observation. researchgate.net
Calculating Electronic Properties: DFT can determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and can be correlated with the inhibitory potency of a series of related compounds. nih.gov The electrostatic potential map can also be calculated to visualize electron-rich and electron-poor regions, helping to explain intermolecular interactions like hydrogen bonding.
| DFT Calculation Type | Property Investigated | Relevance to this compound | Reference |
| Geometry Optimization | Lowest energy 3D structure, bond lengths, angles | Quantifies the out-of-plane distortion of the porphyrin ring. | researchgate.net |
| Transition State Search | Energy barriers of reaction steps | Elucidates the mechanism of enzyme inhibition. | nih.gov |
| Frequency Calculation | Vibrational modes (e.g., for Raman spectra) | Connects calculated structure to experimental spectroscopic data. | researchgate.net |
| HOMO/LUMO Energy | Electronic reactivity, kinetic stability | Correlates electronic structure with biological activity. | nih.gov |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. sci-hub.se Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for establishing these relationships. chimia.chnih.gov A QSAR model is a mathematical equation that relates the chemical structures of a series of compounds to their measured biological activities (e.g., inhibitory concentration, IC50).
For this compound and related PPO or ferrochelatase inhibitors, computational SAR studies involve:
Dataset Assembly: A series of related compounds (e.g., protoporphyrin IX substituted with different N-alkyl or N-aryl groups) with known inhibitory activities is collected.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., lipophilicity, molecular weight) and quantum chemical parameters (e.g., HOMO/LUMO energies, dipole moment).
Model Generation: Statistical methods are used to build a regression model that predicts biological activity based on the calculated descriptors. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.
SAR studies on inhibitors of PPO have shown that properties like the hydrophobicity of substituents can significantly affect herbicidal activity. chimia.ch For N-substituted porphyrins, SAR would explore how variations in the N-substituent (e.g., changing the phenyl group to other aryl or alkyl groups) affect the degree of enzyme inhibition. Such studies can reveal that specific steric bulk, electronic properties, or hydrophobicity of the N-substituent are critical for potent inhibition, providing a clear roadmap for designing new, more effective inhibitors.
Biological and Cellular Impact of N Phenylprotoporphyrin Ix Mechanistic Studies
Role of N-Phenylprotoporphyrin IX in Heme Degradation and Turnover Pathways
This compound is recognized as a product of the reaction between phenylhydrazine (B124118) and oxyhemoproteins like hemoglobin and myoglobin (B1173299). pnas.org This interaction is a model for understanding drug-induced hemolytic anemias and the subsequent degradation of heme. nih.govresearchgate.net The formation of this compound is often preceded by the generation of a protein-stabilized iron-phenyl intermediate. nih.govresearchgate.net This intermediate can then rearrange, particularly under acidic conditions, to form the more stable this compound adduct. nih.gov
The generation of this compound is a key event in the inactivation of hemoproteins. nih.govresearchgate.net For instance, in the reaction of hemoglobin with phenylhydrazine, the formation of this adduct terminates the catalytic activity of the heme group. nih.gov This process is associated with hemoglobin degradation and can lead to erythrocyte lysis. nih.govresearchgate.net While this compound itself is a marker of heme modification, the broader reaction with phenylhydrazine can also induce heme oxygenase, the primary enzyme responsible for heme catabolism, leading to the production of biliverdin, iron, and carbon monoxide. nih.govnih.gov However, it's important to note that some heme degradation pathways, like that catalyzed by the MhuD enzyme in Mycobacterium tuberculosis, proceed without generating carbon monoxide. nih.gov
Effects of this compound on Cellular Heme Pool Regulation in In Vitro Models
In vitro studies have demonstrated that the formation and presence of this compound can significantly influence the regulation of the cellular heme pool. The primary mechanism through which this occurs is the inhibition of key enzymes involved in heme biosynthesis and the disruption of hemoprotein function.
N-alkylated porphyrins, a class of compounds to which this compound belongs, are known to be potent inhibitors of ferrochelatase. nih.govnih.gov Ferrochelatase is the terminal enzyme in the heme biosynthetic pathway, responsible for inserting iron into protoporphyrin IX to form heme. nih.govnih.gov Inhibition of this enzyme by this compound would lead to a decrease in heme synthesis and an accumulation of its precursor, protoporphyrin IX. This disruption of the heme biosynthetic pathway can trigger a porphyria-like state in cellular models. nih.gov
Furthermore, the inactivation of various hemoproteins through the formation of this compound adducts effectively removes functional heme from the cellular pool. nih.govresearchgate.net For example, the reaction with hemoglobin not only leads to its degradation but also reduces the oxygen-carrying capacity of red blood cells in in vitro models of hemolytic anemia. nih.govantiox.orgbioline.org.br
The regulation of the cellular heme pool is a complex interplay between synthesis, utilization, and degradation. semanticscholar.orgmdpi.comresearchgate.net By inhibiting heme synthesis and promoting the degradation of essential hemoproteins, this compound serves as a powerful tool to study the consequences of dysregulated heme homeostasis in various in vitro systems.
This compound as a Probe for Hemoprotein Active Site Topology and Dynamics
The formation of this compound has been ingeniously employed as a method to probe the active site topology of various hemoproteins, most notably cytochrome P450 enzymes. nih.govescholarship.orgresearchgate.net The underlying principle is that the phenyl group, initially part of a reactive intermediate, migrates to one of the four pyrrole (B145914) nitrogens of the heme molecule. The specific nitrogen to which the phenyl group attaches is influenced by the steric environment of the enzyme's active site.
The reaction of hemoproteins with agents like phenyldiazene (B1210812) generates a transient phenyl-iron complex. researchgate.net Subsequent rearrangement, often induced by changes in conditions, leads to the formation of the four possible regioisomers of this compound (with the phenyl group on pyrrole rings A, B, C, or D). researchgate.netwur.nl The relative abundance of these isomers provides a "footprint" of the active site's architecture. For example, if certain pyrrole rings are sterically hindered by amino acid residues, the formation of the corresponding this compound isomers will be disfavored. tandfonline.comtandfonline.com
This technique has been used to study the active sites of different cytochrome P450 isoforms and even to detect conformational changes induced by factors like the presence of magnesium ions. researchgate.net For instance, in one study, the presence of MgCl2 markedly altered the isomer distribution in CYP3A4, indicating a change in the active site's conformation. researchgate.net Therefore, this compound formation serves as a valuable tool for understanding the structure-function relationships of hemoproteins.
Investigation of Heme Replacement and Adduct Formation in Cellular Systems
The formation of this compound is a prime example of heme adduct formation, where a xenobiotic molecule covalently binds to the prosthetic heme group of a hemoprotein. researchgate.nettandfonline.com This process has been extensively studied in cellular systems, particularly in the context of drug-induced toxicities.
The reaction of phenylhydrazine with hemoglobin in red blood cells is a classic model for studying this phenomenon. nih.govtwas.org Phenylhydrazine is oxidized by hemoglobin, leading to the formation of a phenyl radical. nih.govresearchgate.net This radical can then attack the heme molecule, ultimately resulting in the formation of this compound after rearrangement. nih.govnih.gov This adduct formation leads to the inactivation of hemoglobin and contributes to the hemolytic effects of phenylhydrazine. nih.govokayama-u.ac.jp
Similar adduct formation occurs with other hemoproteins, such as cytochrome P450 enzymes in liver cells. nih.govwur.nl The formation of these adducts can lead to the destruction of the enzyme and a loss of its metabolic activity. tandfonline.com The isolation and characterization of this compound and related adducts from cellular systems provide direct evidence of the molecular mechanisms underlying the toxicity of certain chemicals. nih.gov
The replacement of the native heme with a modified adduct like this compound can destabilize the entire hemoprotein, leading to its degradation and contributing to cellular stress. okayama-u.ac.jp
In Vitro Cellular Responses to this compound Exposure (e.g., specific enzyme activity modulation)
Exposure of cells in vitro to this compound, or to compounds that lead to its formation, elicits a range of cellular responses, primarily centered around the modulation of specific enzyme activities.
A key target of this compound and other N-alkylated porphyrins is ferrochelatase, the final enzyme in the heme biosynthesis pathway. nih.govnih.gov N-methylprotoporphyrin, a related compound, is a potent inhibitor of this enzyme, and it is expected that this compound would have a similar inhibitory effect. nih.gov This inhibition would disrupt heme synthesis and lead to the accumulation of protoporphyrin IX.
Another significant enzymatic target is soluble guanylate cyclase (sGC). researchgate.net this compound has been shown to be an inhibitor of sGC, acting competitively with the natural activator, protoporphyrin IX. researchgate.net This inhibition prevents the synthesis of cyclic GMP, a crucial second messenger involved in various signaling pathways.
Furthermore, the formation of this compound from the reaction of phenylhydrazine with hemoproteins like catalase can lead to the inactivation of these enzymes. nih.gov This inactivation is a result of the formation of a stable aryl-iron heme complex that can rearrange to the N-phenyl adduct. nih.gov The loss of catalase activity would impair the cell's ability to detoxify hydrogen peroxide, leading to increased oxidative stress.
The modulation of these and other enzyme activities by this compound highlights its role as a significant disruptor of cellular function and underscores its utility in studying the intricate network of heme-dependent processes. rsc.org
Advanced Analytical Methodologies for N Phenylprotoporphyrin Ix Quantification and Detection in Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of N-PhP-IX, allowing for the separation of this compound from complex mixtures and the resolution of its distinct isomers.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating the four possible regioisomers of N-PhP-IX. acs.org These isomers arise from the covalent binding of the phenyl group to the nitrogen atom of one of the four pyrrole (B145914) rings (A, B, C, or D) of the protoporphyrin IX macrocycle. researchgate.net The ability to separate and quantify these individual isomers provides critical insights into the topology of hemoprotein active sites, as the steric environment of the protein can influence which isomer is preferentially formed. acs.org
Reverse-phase HPLC is commonly employed for this separation. acs.org A typical setup involves a C18 column with a gradient elution system. nih.gov For instance, a gradient of methanol (B129727) in an ammonium (B1175870) acetate (B1210297) buffer can effectively resolve porphyrin isomers. nih.gov Detection is typically performed using a UV-Vis or diode-array detector, often set at the Soret band maximum of the porphyrins (around 430 nm), where they exhibit strong absorbance. acs.org
Research has shown that the distribution of N-PhP-IX isomers can vary significantly depending on the experimental conditions under which the parent phenyl-iron complex is converted to the N-phenyl adduct. researchgate.net For example, the distribution of isomers formed from phenyldiazene-treated cytochrome P450cam differs between oxidation at atmospheric pressure and rearrangement induced by high pressure. researchgate.net This highlights the utility of HPLC in probing enzymatic mechanisms and protein structures. acs.orgresearchgate.net
| Condition | NA Isomer (%) | NB Isomer (%) | NC Isomer (%) | ND Isomer (%) |
|---|---|---|---|---|
| Oxidative Rearrangement (1 atm) | 5 | 0 | 25 | 70 |
| Pressure-Induced Rearrangement (4000 bar) | 15 | 0 | 30 | 55 |
Thin-Layer Chromatography (TLC) serves as a valuable method for the preparative isolation of N-PhP-IX from reaction mixtures, particularly for obtaining purified material for further structural and functional studies. pnas.orgpnas.org While analytical TLC is used for rapid purity assessment and reaction monitoring, preparative TLC (prep-TLC) is scaled up to separate and purify larger quantities of material, typically in the milligram range. muohio.edureddit.comchemrxiv.org
For the isolation of N-PhP-IX and its derivatives, silica (B1680970) gel is commonly used as the stationary phase. pnas.orgchemrxiv.org The crude mixture is applied as a continuous band near the bottom of a larger TLC plate. researchgate.net The plate is then developed in a chamber containing an appropriate mobile phase, which is a solvent system optimized to achieve good separation between the desired compound and impurities. muohio.eduresearchgate.net A common solvent system for porphyrin separation is a mixture of chloroform (B151607) and methanol. pnas.org
After development, the separated bands are visualized, often under UV light, as porphyrins are fluorescent. researchgate.net The band corresponding to N-PhP-IX is scraped from the plate, and the compound is then eluted from the silica gel with a polar solvent like ethyl acetate or a chloroform/methanol mixture. pnas.orgreddit.com Subsequent filtration or centrifugation removes the silica, yielding the purified compound. researchgate.net This technique was instrumental in the initial isolation and characterization of N-PhP-IX from reactions of phenylhydrazine (B124118) with oxyhemoglobin. pnas.orgpnas.org
Integration of LC-MS/MS for Comprehensive Analysis of this compound and Metabolites
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the highly sensitive and selective analysis of N-PhP-IX and its metabolites. thermofisher.commdpi.com This technique combines the superior separation capabilities of HPLC with the mass-resolving power of MS/MS, enabling confident identification and quantification even at very low concentrations in complex biological matrices. mdpi.comnih.gov
In a typical LC-MS/MS workflow, compounds separated by the LC column are introduced into the mass spectrometer, where they are ionized, commonly using electrospray ionization (ESI). thermofisher.com The precursor ion corresponding to the mass of the target analyte (e.g., N-PhP-IX) is selected and then fragmented to produce characteristic product ions. The instrument monitors specific precursor-to-product ion transitions in a process called Selected Reaction Monitoring (SRM), which confers exceptional specificity and reduces background noise. nih.gov
LC-MS/MS has been crucial in identifying metabolites of N-PhP-IX, such as meso,N-diphenylprotoporphyrin IX, which was identified in aerobic reactions of phenylhydrazine with oxyhemoglobins. okayama-u.ac.jpnih.gov Fast-atom-bombardment mass spectrometry (FAB-MS), an earlier MS technique, was used to confirm the molecular weights of this compound dimethyl ester and its diphenylated metabolite. okayama-u.ac.jp Modern LC-MS/MS methods offer even greater detail and are essential for metabolomics studies involving these compounds. thermofisher.comnih.gov
| Compound | Molecular Formula | Expected Molecular Weight (MW) | Observed Ion (FAB-MS) |
|---|---|---|---|
| This compound Dimethyl Ester | C42H44N4O4 | 668.83 | m/z 666 (MH+ minus CH3) |
| meso,N-Diphenylprotoporphyrin IX Dimethyl Ester | C48H48N4O4 | 744.92 | m/z 742 (Assumed MH+) |
Spectrophotometric Assays for Monitoring this compound Formation and Enzyme Inhibition
Spectrophotometric assays are widely used to monitor the formation of N-PhP-IX and to study its effects on enzyme activity. acs.org These assays leverage the distinct light-absorbing properties of porphyrins. The formation of N-PhP-IX from a phenyl-iron heme complex, for example, can be monitored by observing changes in the absorption spectrum, particularly the characteristic Soret peak. acs.org The progress of reactions involving phenylhydrazine with hemoproteins can be followed by measuring the absorbance at specific wavelengths, such as 440 nm. acs.org
Furthermore, N-PhP-IX is known to be a potent inhibitor of certain enzymes, and spectrophotometric methods are key to quantifying this inhibition. researchgate.net For instance, N-PhP-IX inhibits soluble guanylate cyclase (sGC). researchgate.net Enzyme inhibition assays measure the rate of an enzymatic reaction (e.g., the conversion of a substrate to a colored product) in the presence and absence of the inhibitor. bvsalud.orgmdpi.com By measuring the reaction rate at various concentrations of both the substrate and the inhibitor, key kinetic parameters such as the inhibition constant (Ki) can be determined. researchgate.net Studies have shown N-PhP-IX to be a competitive inhibitor of sGC with respect to the activator protoporphyrin IX. researchgate.net
| Inhibitor | Inhibition Constant (Ki) | Type of Inhibition (vs. Protoporphyrin IX) |
|---|---|---|
| This compound | 73 nM | Competitive |
| Zinc-Protoporphyrin IX | 50 nM | Competitive |
| Manganese-Protoporphyrin IX | 9 nM | Competitive |
| Ferro-Protoporphyrin IX (Heme) | 350 nM | Competitive |
Validation of Analytical Procedures for this compound Quantification
The validation of analytical procedures is a critical requirement to ensure that the data generated are reliable, reproducible, and fit for the intended purpose. wjarr.comunodc.org According to international guidelines, such as those from the International Council for Harmonisation (ICH), any quantitative analytical method must be validated for several key performance characteristics. ich.org This process establishes documented evidence that the procedure will consistently produce a result meeting pre-determined specifications and quality attributes. demarcheiso17025.com
For the quantification of N-PhP-IX, the validation process would involve assessing the following parameters: wjarr.comich.orgujpronline.com
Specificity/Selectivity: Demonstrating that the method can unequivocally measure N-PhP-IX in the presence of other components, such as its isomers, precursors, metabolites, or matrix components. unodc.orgich.orgdemarcheiso17025.com
Accuracy: The closeness of the measured value to the true value. ich.org This is often assessed by analyzing samples spiked with a known amount of N-PhP-IX reference standard and calculating the percent recovery. ich.orgiosrphr.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. ich.org It is typically expressed as the standard deviation or coefficient of variation and is evaluated at different levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision, considering variations like different days or analysts), and reproducibility (inter-laboratory precision). ich.orgresearchgate.net
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of N-PhP-IX within a given range. ich.org The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity. ich.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of N-PhP-IX that can be detected but not necessarily quantified with acceptable accuracy and precision. ich.org The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. ich.org
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. wjarr.comdemarcheiso17025.com
| Parameter | Definition |
|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Accuracy | Closeness of agreement between the value which is accepted as a true value and the value found. |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Linearity | Ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Future Research Directions and Unexplored Avenues for N Phenylprotoporphyrin Ix
Identification of Novel Enzyme Targets and Interaction Partners of N-Phenylprotoporphyrin IX
While ferrochelatase is the most well-established target of this compound, its structural similarity to heme suggests that it may interact with a wider range of heme-dependent enzymes and proteins. A critical avenue for future research is the systematic identification and validation of these novel molecular targets.
A significant finding has been the identification of soluble guanylate cyclase (sGC) as a target for this compound. Research has shown that this compound acts as an inhibitor of sGC, competing with the natural activator protoporphyrin IX. nih.govresearchgate.net This interaction is significant as it demonstrates that the biological effects of this compound extend beyond the disruption of heme synthesis, impacting the cyclic GMP (cGMP) signaling pathway.
Future studies should employ a multi-pronged approach to uncover additional targets. Chemoproteomic strategies, utilizing affinity-based probes derived from this compound, could be used to isolate and identify binding partners from complex cellular lysates. Furthermore, computational screening of protein databases for heme-binding motifs, followed by in vitro binding assays and enzymatic activity studies, could reveal previously unknown interactions. Potential candidate targets for investigation include other enzymes involved in heme metabolism, such as heme oxygenases, as well as various cytochromes P450. A comprehensive understanding of the this compound interactome is essential for a complete picture of its cellular effects.
Known Enzyme Targets of this compound
| Enzyme | Effect | Inhibition Constant (Ki) | Significance |
|---|---|---|---|
| Ferrochelatase | Inhibition | Potent (specific value not consistently reported) | Blocks the final step of heme biosynthesis. |
| Soluble Guanylate Cyclase | Inhibition (competitive with protoporphyrin IX) | 73 nM | Impacts the cGMP signaling pathway. nih.govresearchgate.net |
Elucidation of Broader Cellular Pathway Modulation by this compound
The inhibition of key enzymes like ferrochelatase and soluble guanylate cyclase by this compound implies that its influence extends to the modulation of broader cellular pathways. A key area for future research is to delineate these downstream effects and understand how the perturbation of heme synthesis and cGMP signaling translates into changes in cellular physiology.
The disruption of heme homeostasis can have far-reaching consequences, affecting processes such as cellular respiration, drug metabolism, and the regulation of gene expression. Future investigations should focus on how this compound-induced heme deficiency impacts these pathways. For instance, studies could explore the compound's effects on the expression and activity of heme-dependent transcription factors and signaling proteins.
Similarly, the inhibition of soluble guanylate cyclase and the subsequent reduction in cGMP levels can alter a variety of cellular functions, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. Research should be directed towards understanding the specific consequences of this compound-mediated sGC inhibition in different cell types and tissues. This could involve examining its effects on vasodilation, neurotransmission, and other cGMP-dependent processes. A systems-level understanding of the cellular response to this compound will be crucial for predicting its physiological effects and identifying potential therapeutic applications.
Development of Next-Generation this compound Derivatives as Biochemical Tools
The core structure of this compound provides a versatile scaffold for the development of next-generation chemical probes with enhanced functionality and specificity. The synthesis of novel derivatives will be instrumental in advancing our understanding of its biological targets and mechanisms of action.
Future synthetic efforts should focus on several key areas. The introduction of photoreactive groups could enable the development of photoaffinity labels for the covalent capture and identification of binding partners in their native cellular environment. The incorporation of "clickable" chemical handles, such as alkynes or azides, would facilitate the attachment of reporter molecules like fluorophores or biotin for visualization and affinity purification of target proteins.
Furthermore, the synthesis of bifunctional molecules based on the this compound scaffold could lead to the development of novel therapeutic strategies. For example, linking this compound to a ligand that recruits an E3 ubiquitin ligase could create a proteolysis-targeting chimera (PROTAC) capable of inducing the targeted degradation of its protein binding partners. Such tools would not only be valuable for basic research but could also represent a new class of targeted therapeutics. The ability to synthetically modify the protoporphyrin IX backbone opens up a wide array of possibilities for creating sophisticated chemical biology tools.
Advanced Structural Biology Approaches to this compound-Protein Complexes (e.g., Cryo-EM)
A detailed understanding of how this compound interacts with its protein targets at the molecular level is crucial for elucidating its mechanism of action and for the rational design of improved derivatives. Advanced structural biology techniques, particularly cryogenic electron microscopy (Cryo-EM), offer powerful tools for visualizing these interactions with high resolution.
While X-ray crystallography has been instrumental in determining the structures of many proteins, obtaining high-quality crystals of membrane-bound enzymes like ferrochelatase in complex with inhibitors can be challenging. Cryo-EM has emerged as a transformative technique for determining the structures of complex biological macromolecules, including membrane proteins and protein-ligand complexes, without the need for crystallization.
Future research should prioritize the use of Cryo-EM to determine the three-dimensional structures of this compound bound to its key targets, such as ferrochelatase and soluble guanylate cyclase. These high-resolution structures would provide invaluable insights into the specific amino acid residues involved in binding, the conformational changes induced upon ligand binding, and the molecular basis for its inhibitory activity. This structural information would not only deepen our fundamental understanding of these important enzymes but would also provide a critical roadmap for the structure-based design of novel this compound derivatives with enhanced potency and selectivity.
Integration of this compound Studies into Systems Biology Frameworks
To gain a holistic understanding of the cellular impact of this compound, it is essential to move beyond the study of individual molecular interactions and adopt a systems-level perspective. The integration of experimental data with computational modeling within a systems biology framework will be a powerful approach to unravel the complex network of interactions and regulatory feedback loops that are perturbed by this compound.
Future research in this area should involve the generation of multi-omics datasets, including transcriptomics, proteomics, and metabolomics, from cells or tissues treated with this compound. These datasets will provide a comprehensive snapshot of the global changes in gene expression, protein abundance, and metabolite levels in response to the compound.
This large-scale data can then be integrated into computational models of cellular metabolism and signaling pathways. For example, flux balance analysis could be used to predict how the inhibition of ferrochelatase by this compound re-routes metabolic fluxes throughout the heme biosynthesis pathway and connected metabolic networks. Similarly, network analysis of proteomic and transcriptomic data could identify key signaling hubs and regulatory nodes that are affected by the compound. By combining experimental and computational approaches, a systems biology perspective will enable the formulation of new hypotheses about the mechanisms of action of this compound and guide the design of future experiments to validate these predictions.
Q & A
How is N-Phenylprotoporphyrin IX synthesized in enzymatic systems, and what experimental parameters are critical for reproducibility?
This compound is typically synthesized via reactions between heme-containing proteins (e.g., cytochrome P450 enzymes or hemoglobin) and arylhydrazines (e.g., phenylhydrazine) or aryldiazenes (e.g., phenyldiazene). Key steps include:
- Iron-phenyl complex formation : The aryl compound binds to the heme iron, forming a σ-bonded intermediate detectable via spectral shifts (e.g., absorbance at 478 nm for phenyldiazene reactions) .
- Oxidation and migration : Oxidation by agents like ferricyanide triggers phenyl group migration to a pyrrole nitrogen, generating regioisomers (NA, NB, NC, ND). Reaction conditions (pH, temperature, oxygen availability) significantly influence isomer distribution .
- Reproducibility controls : Use standardized protocols for substrate concentration (e.g., 5 nmol myoglobin in 100 mM KPi buffer), spectral monitoring (e.g., LC-MS for isomer quantification), and comparison to synthetic standards .
What advanced techniques are used to resolve and quantify this compound regioisomers?
Regioisomer analysis requires:
- Liquid chromatography-mass spectrometry (LC-MS) : Separation using reverse-phase columns (e.g., C18) with mobile phases like methanol/water/formic acid. Elution times and mass spectra (m/z ~653 for this compound dimethyl ester) distinguish isomers .
- Reference standards : Incubate phenyldiazene with myoglobin to generate isomer standards, as myoglobin’s open active site produces predictable regioisomer ratios .
- Statistical validation : Report isomer percentages with standard deviations (e.g., NC = 46 ± 2% in P450 2B6 vs. 37 ± 1% in P450 2B6.4) to highlight enzyme-specific topologies .
How does this compound formation elucidate active site topologies of cytochrome P450 enzymes?
The regioisomer distribution reflects steric and electronic constraints of the enzyme’s active site:
- Pyrrole accessibility : Higher NC isomer prevalence in P450 2B6 suggests unhindered access to pyrrole ring C, while reduced NC in the K262R mutant (P450 2B6.4) implies structural rearrangements .
- Conformational probes : Co-factor binding (e.g., tetrahydrobiopterin in nitric oxide synthases) alters isomer ratios by constricting specific regions (e.g., reduced ND formation due to steric hindrance above pyrrole D) .
- Comparative studies : Contrast isomer profiles across enzyme variants (e.g., wild-type vs. mutant P450s) to map substrate access channels .
How can researchers resolve contradictions in regioisomer distribution data across studies?
Discrepancies often arise from:
- Reaction conditions : Oxygen availability during extraction (e.g., N₂ vs. air) affects reversion to unmodified protoporphyrin IX or N-phenyl adducts .
- Enzyme source : Species-specific enzyme conformations (e.g., human P450 2B6 vs. bacterial homologs) yield divergent isomer ratios. Validate with orthogonal techniques like X-ray crystallography .
- Data normalization : Use internal standards (e.g., 2-vinyl-4-hydroxymethyl-deuteroporphyrin IX) to correct for extraction efficiency and instrument variability .
What methodologies confirm this compound’s role in mechanism-based enzyme inactivation?
- Spectral titration : Monitor type I/II spectral shifts during substrate binding (e.g., benzphetamine’s type I shift in P450 2B6) to assess heme accessibility post-inactivation .
- Inhibitor kinetics : Compare enzyme activity (e.g., ethoxyresorufin-O-deethylation) before/after phenylhydrazine exposure. Reduced activity correlates with this compound accumulation .
- Mass spectrometry : Detect covalent heme adducts and quantify inactivation stoichiometry (e.g., 12 molecules of 1-ABT consumed per P450 inactivated) .
How do spectroscopic techniques characterize this compound’s structural distortions?
- Resonance Raman spectroscopy : Identify vinyl-sensitive modes (e.g., ~1620 cm⁻¹ for C=C stretching) to detect pyrrole ring distortions caused by phenyl substitution .
- UV-visible absorption : Compare Soret band shifts (e.g., 418 nm → 478 nm during iron-phenyl complex formation) to track reaction progress .
- NMR analysis : Resolve phenyl group orientation (e.g., NOESY correlations between phenyl protons and pyrrole substituents) to assign regioisomers .
What experimental strategies link this compound formation to oxidative membrane damage?
- Osmotic fragility assays : Incubate erythrocytes with phenylhydrazine and measure hemoglobin release under osmotic stress. Correlate hemolysis with this compound levels .
- Lipid peroxidation assays : Quantify malondialdehyde (MDA) via thiobarbituric acid reactivity to assess membrane oxidative damage concurrent with porphyrin adduct formation .
How does phenyl group migration in this compound inform heme-protein interaction dynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
